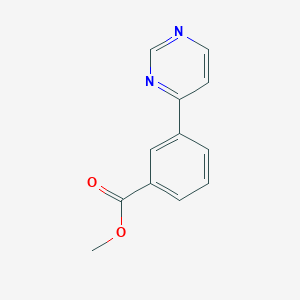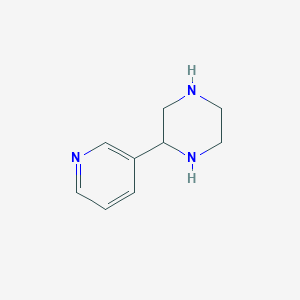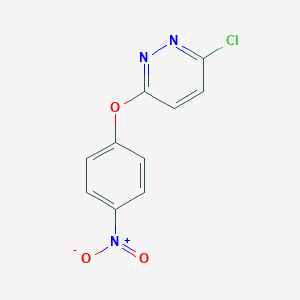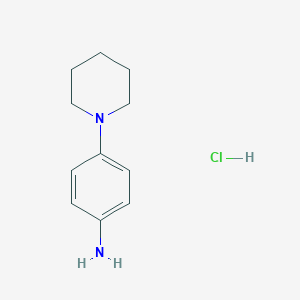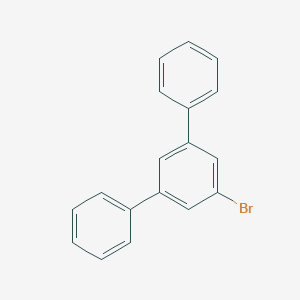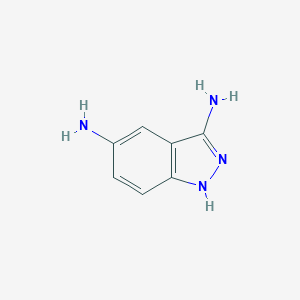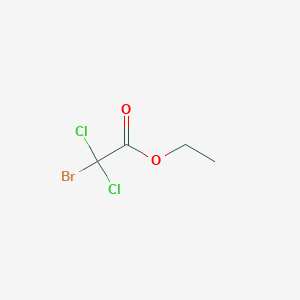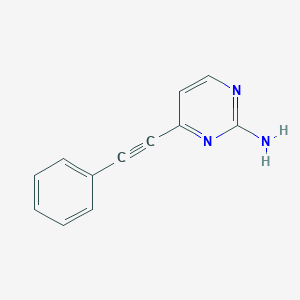
4-(Phenylethynyl)pyrimidin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Phenylethynyl)pyrimidin-2-amine, also known as PEP, is a compound that has gained significant attention in the field of scientific research. It is a pyrimidine derivative that has shown promising results in various studies due to its unique chemical structure and properties. In
作用机制
4-(Phenylethynyl)pyrimidin-2-amine exerts its effects by interacting with specific targets in the body. It has been found to bind to and inhibit the activity of certain enzymes and proteins, including COX-2, EGFR, and HIV-1 protease. By inhibiting these targets, 4-(Phenylethynyl)pyrimidin-2-amine can reduce inflammation, prevent cancer cell growth, and inhibit the replication of viruses.
生化和生理效应
4-(Phenylethynyl)pyrimidin-2-amine has been shown to have a range of biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines, such as TNF-alpha and IL-6, which play a role in many inflammatory diseases. 4-(Phenylethynyl)pyrimidin-2-amine has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 4-(Phenylethynyl)pyrimidin-2-amine has been found to increase the production of neurotrophic factors, which promote the growth and survival of neurons.
实验室实验的优点和局限性
4-(Phenylethynyl)pyrimidin-2-amine has several advantages for use in lab experiments. It is relatively easy to synthesize, and it has been shown to have high purity and stability. Moreover, 4-(Phenylethynyl)pyrimidin-2-amine has been found to have low toxicity, making it safe for use in in vitro and in vivo studies. However, one limitation of 4-(Phenylethynyl)pyrimidin-2-amine is that it can be difficult to dissolve in water, which can make it challenging to work with in certain experiments.
未来方向
There are several future directions for research on 4-(Phenylethynyl)pyrimidin-2-amine. One area of interest is its potential use in the treatment of neurodegenerative disorders. Studies have shown that 4-(Phenylethynyl)pyrimidin-2-amine has neuroprotective effects, and further research could explore its potential for treating Alzheimer's and Parkinson's disease. Additionally, 4-(Phenylethynyl)pyrimidin-2-amine has been found to have anti-viral properties, and future research could investigate its potential for treating viral infections such as HIV and hepatitis C. Finally, 4-(Phenylethynyl)pyrimidin-2-amine could be further optimized for use in drug development, potentially leading to the development of new and more effective therapies for a range of diseases.
合成方法
The synthesis of 4-(Phenylethynyl)pyrimidin-2-amine involves the reaction of 4-bromo-2-chloropyrimidine with phenylacetylene in the presence of a palladium catalyst. The resulting compound is then treated with ammonia to yield 4-(Phenylethynyl)pyrimidin-2-amine. This method has been optimized to produce high yields of 4-(Phenylethynyl)pyrimidin-2-amine with excellent purity.
科学研究应用
4-(Phenylethynyl)pyrimidin-2-amine has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. 4-(Phenylethynyl)pyrimidin-2-amine has been found to inhibit the activity of certain enzymes and proteins that are involved in these diseases. Moreover, 4-(Phenylethynyl)pyrimidin-2-amine has been shown to have neuroprotective effects, making it potentially useful in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
4-(2-phenylethynyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3/c13-12-14-9-8-11(15-12)7-6-10-4-2-1-3-5-10/h1-5,8-9H,(H2,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDDLLSWPVURFDD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=NC(=NC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Phenylethynyl)pyrimidin-2-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[2-[Bis(carboxymethyl)amino]-3-(4-ethoxyphenyl)propyl]-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid](/img/structure/B177396.png)
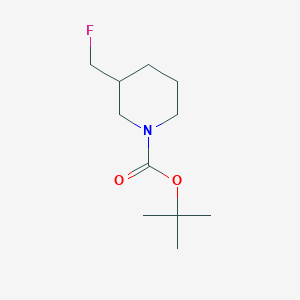
![3,4-Dihydro-9-[(benzyl)amino]-1(2H)-acridinone](/img/structure/B177398.png)
